5-Bromo-2-ethoxypyridine

Descripción general

Descripción

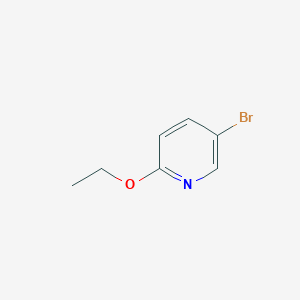

5-Bromo-2-ethoxypyridine: is a halogenated heterocyclic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is characterized by a pyridine ring substituted with a bromine atom at the 5-position and an ethoxy group at the 2-position. This compound is typically found as an off-white to pale yellow solid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-ethoxypyridine can be achieved through the reaction of 2,5-dibromopyridine with sodium ethoxide in ethanol. The reaction is typically carried out under reflux conditions for several hours . The general procedure involves:

- Dissolving freshly cut sodium in ethanol to form sodium ethoxide.

- Adding 2,5-dibromopyridine to the sodium ethoxide solution.

- Heating the mixture under reflux for a specified period.

- Cooling the reaction mixture and quenching with water.

- Extracting the product with an organic solvent such as diethyl ether.

- Purifying the product by column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-ethoxypyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide.

Cross-Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride are used along with ligands like triphenylphosphine.

Major Products:

Nucleophilic Substitution: Products include substituted pyridines with various functional groups depending on the nucleophile used.

Cross-Coupling Reactions: Products are typically aryl- or alkynyl-substituted pyridines.

Aplicaciones Científicas De Investigación

Synthetic Chemistry

Role as an Intermediate

5-Bromo-2-ethoxypyridine serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules through various chemical reactions, including substitution and coupling reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine atom can be replaced by other functional groups. |

| Coupling Reactions | Participates in Suzuki-Miyaura coupling reactions with aryl or vinyl halides. |

| Oxidation/Reduction | Engages in reactions with palladium catalysts to form new compounds. |

Medicinal Chemistry

Development of Biologically Active Compounds

This compound is instrumental in designing novel anti-cancer agents due to its ability to modify biological pathways. Research indicates its potential in inhibiting specific enzymes and receptors associated with cancer progression.

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways, leading to apoptosis in cancer cells.

Material Science

Incorporation into Polymers and Coatings

this compound can enhance the properties of polymers and coatings, improving their durability and resistance to environmental factors. This application is particularly relevant in developing materials for industrial uses.

Analytical Chemistry

Reagent in Analytical Methods

The compound acts as a reagent in various analytical techniques, aiding in the detection and quantification of other substances within complex mixtures. Its effectiveness as a reagent has been explored in chromatographic methods.

Biotechnology

Development of Biosensors

In biotechnology, this compound is utilized in creating biosensors that monitor biological processes. Its ability to interact with biological molecules makes it suitable for innovative applications in diagnostics.

The biological activities of this compound are noteworthy, particularly its interactions with proteases and receptors:

| Biological Activity | Description |

|---|---|

| Protease Inhibition | Forms reversible covalent bonds with serine proteases, crucial for developing therapeutic agents targeting protease-related diseases. |

| Receptor Binding | Exhibits binding affinity to nicotinic acetylcholine receptors, suggesting potential applications in neurological disorders. |

In Vitro Studies

Research has shown that this compound exhibits strong binding affinity for nicotinic acetylcholine receptors (nAChRs), with Ki values indicating effective interaction but limited agonist activity.

In Vivo Studies

In animal models, the compound demonstrated antagonistic effects against nicotine-induced pain relief, suggesting potential therapeutic applications for conditions like Alzheimer's disease due to its receptor inhibition properties.

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-ethoxypyridine depends on its specific application. In medicinal chemistry, it acts as a building block for drugs that target specific enzymes or receptors. The bromine atom and ethoxy group can influence the compound’s binding affinity and selectivity towards its molecular targets . The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .

Comparación Con Compuestos Similares

- 2-Bromo-5-ethoxypyridine

- 5-Bromo-2-methoxypyridine

- 5-Bromo-2-ethoxypyrimidine

Comparison:

- 2-Bromo-5-ethoxypyridine: Similar structure but with the bromine and ethoxy groups at different positions. It may exhibit different reactivity and selectivity in chemical reactions.

- 5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of an ethoxy group. The smaller size of the methoxy group can affect the compound’s steric and electronic properties.

- 5-Bromo-2-ethoxypyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring. The additional nitrogen atom in the pyrimidine ring can influence the compound’s basicity and hydrogen bonding interactions .

5-Bromo-2-ethoxypyridine stands out due to its unique combination of a bromine atom and an ethoxy group on a pyridine ring, making it a versatile intermediate in organic synthesis and medicinal chemistry .

Actividad Biológica

5-Bromo-2-ethoxypyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, supported by data tables and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C7H8BrN

- Molecular Weight : 202.05 g/mol

- Melting Point : 32-36 °C

- CAS Number : 55849-30-4

The compound features a bromine atom at the 5-position and an ethoxy group at the 2-position of the pyridine ring, which contributes to its unique reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the bromination of 2-ethoxypyridine. The process can be summarized as follows:

- Starting Material : 2-Ethoxypyridine.

- Bromination : The reaction is conducted using bromine or a brominating agent in a suitable solvent under controlled conditions to ensure selective substitution at the 5-position.

The efficiency of this synthesis can vary based on reaction conditions such as temperature, solvent choice, and reaction time.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against bacterial strains and found notable inhibition zones, suggesting potential as an antibacterial agent.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. The compound was tested on human breast cancer (MCF-7) and prostate cancer (PC3) cells, revealing dose-dependent cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| PC3 | 30 |

These results suggest that further exploration into its mechanism of action could yield valuable insights for cancer therapy.

Neuropharmacological Effects

Additionally, preliminary studies have indicated that this compound may interact with neurotransmitter systems. It has been shown to exhibit activity at serotonin receptors, which could have implications for treating mood disorders.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a formulation containing this compound in treating skin infections caused by resistant bacterial strains. The study reported a significant reduction in infection rates compared to standard treatments.

- Case Study on Anticancer Properties : In a laboratory setting, researchers investigated the effects of this compound on tumor growth in xenograft models. Results indicated a marked reduction in tumor size and improved survival rates among treated subjects.

Propiedades

IUPAC Name |

5-bromo-2-ethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXZKMUZWPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355774 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55849-30-4 | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55849-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-ethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 5-bromo-2-ethoxypyridine when heated with hydrochloric acid?

A1: Unlike some of its isomers, this compound does not undergo bromine substitution when heated with hydrochloric acid. Instead, the ethoxy group (-OCH2CH3) is replaced by a hydroxyl group (-OH), resulting in the formation of 5-bromo-2-hydroxypyridine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.